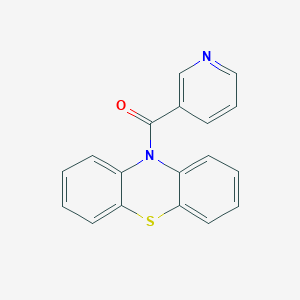

![molecular formula C14H16N6O2S2 B5511313 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)

2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with structures similar to the specified compound often involves multi-step synthetic routes that include the formation of the triazole and thiadiazole rings, as well as the introduction of the furyl group. These processes typically require specific reagents and conditions to ensure the desired connectivity and functional group integrity (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, S, O) in the rings, which significantly influence the electronic distribution and molecular geometry. X-ray diffraction and NMR spectroscopy are common techniques used for structural elucidation. For example, compounds with similar thiadiazole and triazole moieties have been structurally characterized, revealing insights into their conformations and intermolecular interactions (Ismailova et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the electron-rich heterocycles and the presence of multiple functional groups. They can undergo various chemical reactions including nucleophilic substitutions, electrophilic additions, and cycloadditions. The thiadiazole and triazole rings, in particular, are known for their ability to participate in coordination chemistry and form complexes with metals, which can be explored for catalysis and other applications (Filimonov et al., 2017).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of these compounds are significantly influenced by their molecular structures. The presence of heteroatoms and aromatic systems typically enhances the compound's stability and solubility in organic solvents. The detailed physical properties can be determined using various analytical techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the heterocyclic components and functional groups present in the molecule. The electron-withdrawing or donating nature of the substituents affects the compound's reactivity. Studies on similar compounds have shown that the triazole and thiadiazole rings can impact the compound's ability to act as a ligand in coordination complexes, potentially offering unique chemical properties (Boechat et al., 2011).

Scientific Research Applications

Carcinogenicity Studies

Compounds related to 5-nitrofurans with heterocyclic substituents, including those with triazole and thiadiazole rings, have been investigated for their carcinogenicity. These studies highlight the importance of assessing the safety profiles of such compounds when considering their potential therapeutic applications (Cohen et al., 1975).

Antimicrobial and Antituberculosis Activity

The antimicrobial and antituberculosis activities of novel thiazole derivatives, including those incorporating triazole rings, have been explored. Such compounds demonstrate significant potential in addressing various infectious diseases, showcasing the broad spectrum of biological activities that compounds with similar structures can exhibit (Mir et al., 1991; Cankiliç & Yurttaş, 2017).

Inhibition of HIV Replications

Research into compounds having triazole and thiadiazole rings has also extended into the field of virology, with specific studies indicating potential applications in inhibiting HIV replications. This suggests the compound's structural framework may be conducive to developing antiviral agents (Krishnaraj & Muthusubramanian, 2014).

Anticancer Activity

The synthesis and evaluation of N-(5-methyl-4-phenylthiazol-2-yl) derivatives, including those with acetamide linkages, have been studied for their anticancer activity. These findings underscore the potential of such compounds in the development of new anticancer agents, highlighting the diverse therapeutic applications that compounds with triazole and thiadiazole moieties might offer (Evren et al., 2019).

Leishmanicidal Activity

Compounds with a similar structural basis have been synthesized and evaluated for their leishmanicidal activity against Leishmania major, revealing significant activity better than standard treatments. This suggests the potential for such structures to be developed into novel treatments for leishmaniasis (Foroumadi et al., 2005).

Future Directions

properties

IUPAC Name |

2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S2/c1-8(2)20-12(10-5-4-6-22-10)17-19-14(20)23-7-11(21)15-13-18-16-9(3)24-13/h4-6,8H,7H2,1-3H3,(H,15,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTKVOQWJQSTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

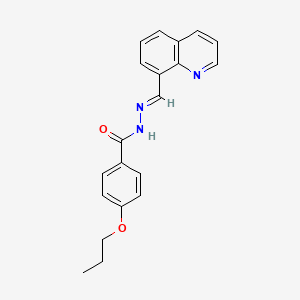

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

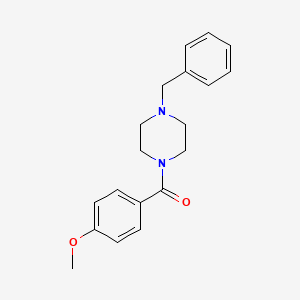

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

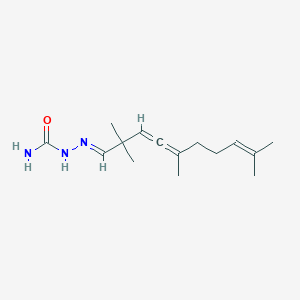

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)

![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)